2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde
Overview
Description
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with m-tolualdehyde in the presence of an acid catalyst . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the m-tolyl group, resulting in different chemical properties and reactivity.
1-m-Tolyl-1H-pyrrole-3-carbaldehyde: Lacks the dimethyl groups, affecting its steric and electronic properties.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized form of the aldehyde, with different reactivity and applications.
Uniqueness
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both dimethyl and m-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various research applications .
Properties
IUPAC Name |
2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-4-6-14(7-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEZLVYJTIRCEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358111 | |
Record name | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423749-16-0 | |
Record name | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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